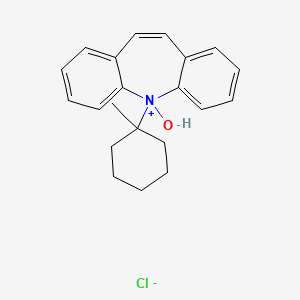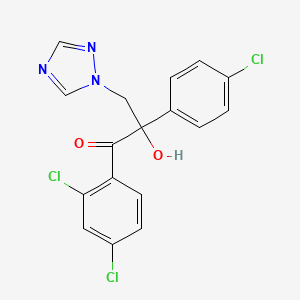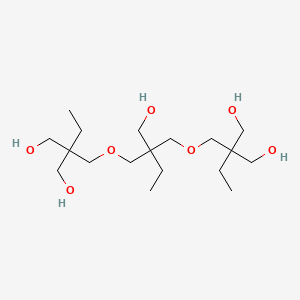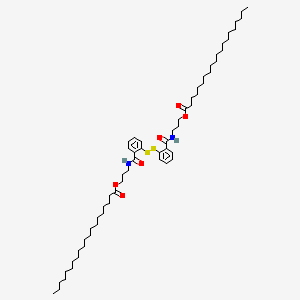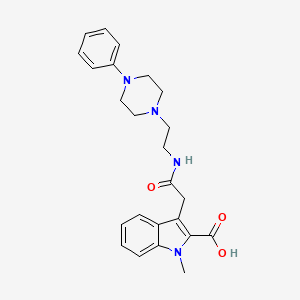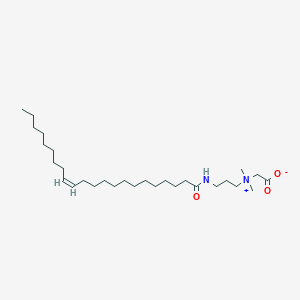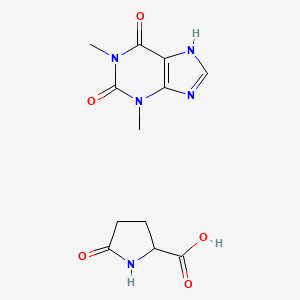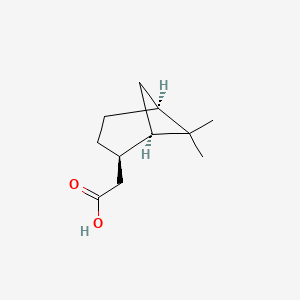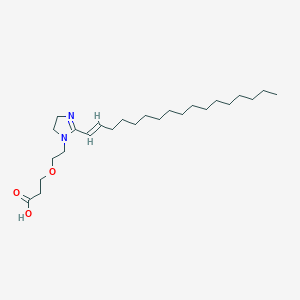
2,3-Dimethyl-2-nonanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-2-nonanol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom that is part of a nonane chain, with two methyl groups attached to the second carbon atom. This compound is part of the broader class of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethyl-2-nonanol can be synthesized through various methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable ketone (such as 2,3-dimethyl-2-nonanone) to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-2-nonanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Although less common, the alcohol can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products Formed
Oxidation: 2,3-Dimethyl-2-nonanone or 2,3-dimethyl-nonanoic acid.
Reduction: 2,3-Dimethylnonane.
Substitution: 2,3-Dimethyl-2-nonyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-2-nonanol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-2-nonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, affecting their structure and function. In biological systems, it may interact with cell membranes, proteins, and enzymes, altering their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-1-nonanol: Similar structure but with the hydroxyl group on the first carbon atom.
2,3-Dimethyl-2-decanol: Similar structure but with a longer carbon chain.
2,3-Dimethyl-2-octanol: Similar structure but with a shorter carbon chain.
Uniqueness
2,3-Dimethyl-2-nonanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. The presence of two methyl groups on the second carbon atom and the hydroxyl group on the same carbon atom contribute to its distinct reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
60671-33-2 |
|---|---|
Fórmula molecular |
C11H24O |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
2,3-dimethylnonan-2-ol |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-9-10(2)11(3,4)12/h10,12H,5-9H2,1-4H3 |
Clave InChI |
UDBQSIHTDSUWIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


